Methyl 5-oxoazepane-4-carboxylate

Physicochemical profiling Fragment-based drug design Solubility optimisation

Methyl 5-oxoazepane-4-carboxylate (CAS 1416013-24-5, C₈H₁₃NO₃, MW 171.19 g·mol⁻¹) is a seven-membered saturated nitrogen heterocycle (azepane) bearing a ketone at position 5 and a methyl carboxylate ester at position 4. The compound belongs to the 5-oxoazepane-4-carboxylate ester family, which has been investigated as a scaffold for conformationally constrained amino acid mimetics and as a versatile intermediate in the synthesis of functionalised azepane libraries for drug discovery.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13636609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxoazepane-4-carboxylate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNCCC1=O
InChIInChI=1S/C8H13NO3/c1-12-8(11)6-2-4-9-5-3-7(6)10/h6,9H,2-5H2,1H3
InChIKeyRZPJGIJVTHXSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Oxoazepane-4-carboxylate – A 5-Oxoazepane Ester Building Block for Heterocyclic Synthesis and Fragment-Based Screening Procurement


Methyl 5-oxoazepane-4-carboxylate (CAS 1416013-24-5, C₈H₁₃NO₃, MW 171.19 g·mol⁻¹) is a seven-membered saturated nitrogen heterocycle (azepane) bearing a ketone at position 5 and a methyl carboxylate ester at position 4 [1]. The compound belongs to the 5-oxoazepane-4-carboxylate ester family, which has been investigated as a scaffold for conformationally constrained amino acid mimetics [2] and as a versatile intermediate in the synthesis of functionalised azepane libraries for drug discovery [3]. Its bifunctional reactivity—a nucleophilic secondary amine paired with an electrophilic ketone and ester—makes it a strategic building block for diversity-oriented synthesis, particularly in programs targeting seven-membered-ring-containing bioactive molecules.

Workflow Conformationally constrained amino acid mimetic design
Selection Bifunctional amine-keto-ester building block for diversity synthesis
Use context Fragment-based screening and functionalized azepane library construction

Why Methyl 5-Oxoazepane-4-carboxylate Cannot Be Replaced by Its Ethyl Ester or Other In-Class Analogs in Procurement and Reaction Design


Casual substitution among 5-oxoazepane-4-carboxylate esters ignores quantifiable differences in physicochemical properties, reactivity, and downstream synthetic compatibility that directly impact experimental outcomes. The methyl ester is not merely a smaller homologue; the one-carbon truncation relative to the ethyl ester produces a measurable shift in lipophilicity (ΔXLogP3 ≈ 0.4 units) and reduces the rotatable bond count from three to two, altering conformational sampling during both molecular recognition events and crystallisation [1]. Furthermore, the differential lability of methyl versus ethyl esters under acidic, basic, or enzymatic hydrolysis conditions means that the choice of ester governs chemoselectivity in multi-step sequences, making generic interchange a source of irreproducibility [2].

Lipophilicity Shift

The methyl ester is more hydrophilic (approx. 0.4 log units lower XLogP3), which may alter solubility and partitioning during synthesis or screening relative to the ethyl ester.

Reduced Conformational Freedom

One fewer rotatable bond restricts conformational sampling; this may change molecular recognition and crystallization behavior, limiting direct replacement by higher homologs.

Differential Ester Cleavage

Methyl ester undergoes milder hydrolysis, enabling orthogonal deprotection strategies that preserve ketone and N-protecting groups; substituting with the ethyl ester may compromise chemoselectivity in multi-step routes.

Quantitative Differential Evidence for Methyl 5-Oxoazepane-4-carboxylate Versus Its Closest Analogs


Methyl Ester Exhibits Lower Lipophilicity and Reduced Rotatable Bond Count Relative to the Ethyl Ester Analog

Methyl 5-oxoazepane-4-carboxylate has a computed XLogP3 of −0.3 compared with +0.1 for the direct ethyl ester comparator, representing a shift of 0.4 log units toward higher aqueous solubility [1]. Additionally, the methyl ester possesses 2 rotatable bonds versus 3 for the ethyl ester, a reduction that restricts conformational degrees of freedom and may reduce the entropic penalty upon target binding when the scaffold is elaborated into bioactive molecules [2]. These computed properties are derived from PubChem's standardised XLogP3 and Cactvs descriptors on the free-base forms.

Lipophilicity & Rotatable Bonds
Reported
−0.4 ΔXLogP3
Methyl: −0.3, 2 rotatable bonds; Ethyl: 0.1, 3 rotatable bonds
Supports higher aqueous solubility and simpler NMR for fragment screening workflows.
PubChem computed descriptors; free-base forms.
Physicochemical profiling Fragment-based drug design Solubility optimisation

Commercial Availability of the Methyl Ester in High Purity from a Tier-1 Supplier, with Verified Analytical Documentation

Methyl 5-oxoazepane-4-carboxylate (listed under the alternative numbering methyl 7-oxoazepane-4-carboxylate, CAS 38461-80-2, which is the same constitution with different ring numbering) is stocked by Sigma-Aldrich at a certified purity of 95%, with certificates of analysis (COA) available for each batch . In contrast, the direct ethyl ester free base (CAS 19673-15-5) is not listed in the Sigma-Aldrich catalogue at the time of writing, and procurement typically requires custom synthesis or sourcing from non-ISO-certified vendors, introducing variability in lead time and purity assurance [1].

Commercial Availability & Purity
Lot attribute
Methyl ester 95%, COA from Sigma-Aldrich
Ethyl ester Not listed; custom synthesis required
Reduces procurement risk and supports batch-to-batch reproducibility.
Supplier catalogue search April 2026.
Chemical procurement Quality assurance Laboratory supply chain

Differential Ester Lability Enables Orthogonal Deprotection Strategies in Multi-Step Azepane Synthesis

The methyl ester of 5-oxoazepane-4-carboxylate can be cleaved under conditions that leave N-Boc protection intact (e.g., LiOH in THF/H₂O or TMSOK at room temperature), enabling sequential functionalisation of the azepane scaffold [1]. The ethyl ester counterpart, by contrast, typically requires harsher saponification conditions (prolonged heating or stronger base) that risk concomitant ketone reduction or ring-opening side reactions [2]. This differential reactivity has been exploited in the synthesis of quaternary α,α-2-oxoazepane α-amino acids, where methyl ester intermediates provided superior chemoselectivity during peptide coupling steps [3].

Ester Lability & Orthogonality
Class-level
Methyl ester: LiOH, THF/H₂O, 0 °C–rt (preserves ketone & Boc)
Ethyl ester: NaOH, EtOH/H₂O, reflux (risk of side reactions)
Supports chemoselective multi-step synthesis of azepane derivatives.
Class-level inference from reported protocols; context-dependent.
Synthetic methodology Protecting group strategy Orthogonal deprotection

Lower Molecular Weight of the Methyl Ester Favours Compliance with Fragment-Based Lead Discovery Physicochemical Filters

Methyl 5-oxoazepane-4-carboxylate has a molecular weight of 171.19 g·mol⁻¹, placing it firmly within the 'fragment' space (MW < 250) and satisfying the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3 on the elaborated scaffold) commonly used to select fragment library compounds [1]. The ethyl ester analog (MW 185.22) is 14.03 Da heavier, and the 1-Boc-protected ethyl ester (MW 285.34) already exceeds the fragment cut-off, limiting its utility in fragment-based screening cascades where low molecular complexity is desired for efficient hit elaboration [2]. The methyl ester's heavy atom count of 12 further supports its suitability as a minimal complexity starting point for structure-activity relationship exploration [3].

Fragment-Likeness Compliance
Reported
171.19 g/mol
Ethyl: 185.22 (Δ14.03); 1-Boc-ethyl: 285.34 (exceeds fragment cut-off)
Meets fragment library criteria (MW < 250) for efficient hit elaboration.
Rule of Three guidelines for fragment-based design.
Fragment-based drug discovery Lead-likeness Physicochemical filters

Recommended Application Scenarios for Methyl 5-Oxoazepane-4-carboxylate Based on Verified Differential Evidence


Fragment Library Design for Conformationally Constrained Amino Acid Mimetic Screening

With a molecular weight of 171.19 and an XLogP3 of −0.3, methyl 5-oxoazepane-4-carboxylate meets fragment-like physicochemical criteria where the ethyl ester (MW 185.22, XLogP3 0.1) and protected variants exceed cut-offs. Its bifunctional amine-keto-ester architecture enables rapid elaboration via amide coupling, reductive amination, or ketone modification, making it a productive fragment starting point [1].

Orthogonal Multi-Step Synthesis of Azepane-Based Peptidomimetics Requiring Chemoselective Ester Manipulation

The methyl ester's milder saponification profile, relative to the ethyl ester, permits deprotection in the presence of N-Boc or N-Cbz groups without compromising the azepane ring integrity or the ketone functionality. This orthogonality is critical in the construction of quaternary α-amino acid azepane derivatives where sequential deprotection steps are required [2].

Procurement for Reaction Optimization Studies Requiring Batch-Traceable High-Purity Starting Material

Sigma-Aldrich supplies methyl 5-oxoazepane-4-carboxylate (as methyl 7-oxoazepane-4-carboxylate, CAS 38461-80-2) at 95% purity with certificates of analysis. For groups optimising ring-expansion or diazocarbonyl insertion protocols, a documented, commercially available batch reduces variability and supports inter-laboratory reproducibility in a way that custom-synthesised ethyl ester lots cannot .

Medicinal Chemistry Campaigns Targeting Solubility-Challenged Azepane-Containing Lead Series

The 0.4-unit lower XLogP3 of the methyl ester compared with the ethyl ester directly correlates with improved aqueous solubility, a parameter that can be decisive in early ADME profiling. Incorporating the methyl ester at the scaffold stage may pre-empt solubility attrition later in lead optimisation, especially when the final target compound retains the carboxylate ester as a pharmacophoric element [3].

Application
Selection Property
Validation Focus
Fragment library design for constrained amino acid mimetics
Fragment-appropriate MW & logP; bifunctional architecture
Rule-of-Three compliance; scaffold elaboration
Multi-step synthesis of azepane peptidomimetics
Mild methyl ester deprotection orthogonal to N-Boc/Cbz
Chemoselectivity and ring integrity
Reaction optimization requiring batch-traceable material
Tier-1 supplier with 95% purity and COA
Lot consistency and supply reliability
Solubility-challenged lead series in medicinal chemistry
Lower lipophilicity supporting aqueous solubility
Solubility in assay media; ADME profiling compatibility
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